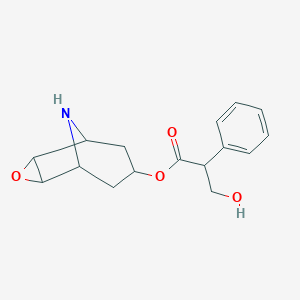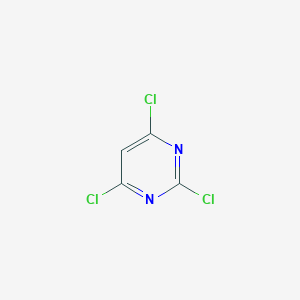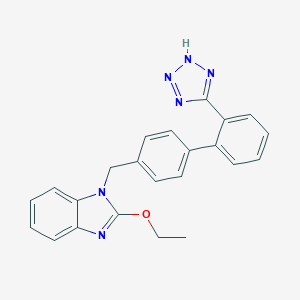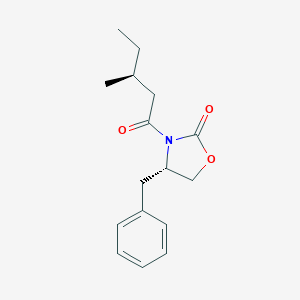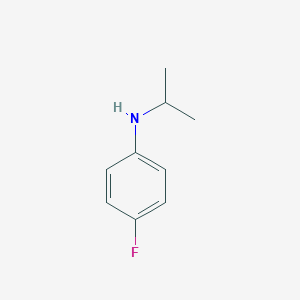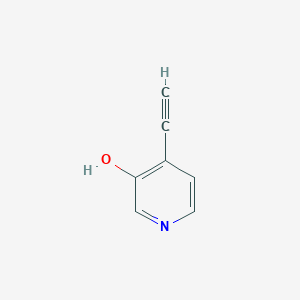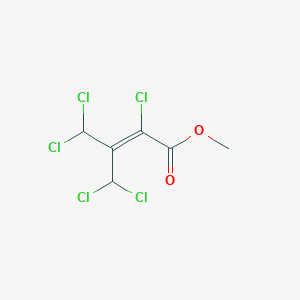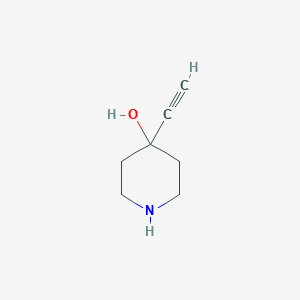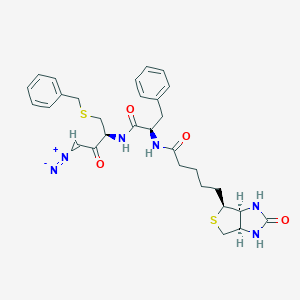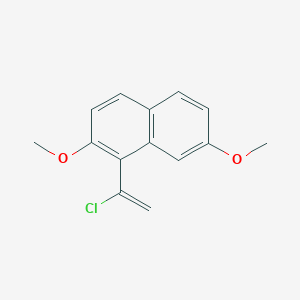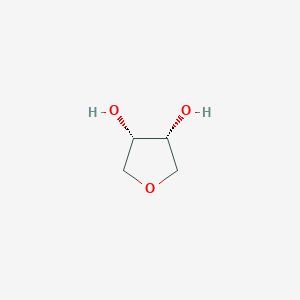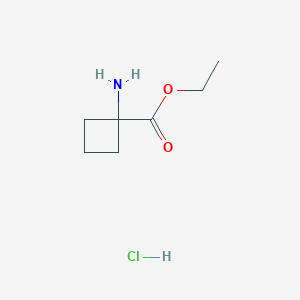![molecular formula C9H12O2 B138935 (1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one CAS No. 143392-16-9](/img/structure/B138935.png)
(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one, commonly known as trans-2-Acetyl-1,4,5,6-tetrahydropyridine (t-2-Acetyl-THP), is a bicyclic organic compound with a unique chemical structure. It is a chiral molecule that exists in two enantiomeric forms, namely (1S,4S,5S)-5-Acetylbicyclo[2.2.1]heptan-2-one and (1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one. The latter enantiomer, t-2-Acetyl-THP, has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of t-2-Acetyl-THP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. T-2-Acetyl-THP has also been shown to inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation in the body.
Biochemische Und Physiologische Effekte
T-2-Acetyl-THP has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce oxidative stress in the brain, thereby protecting neurons from damage. In addition, t-2-Acetyl-THP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of t-2-Acetyl-THP is its ability to cross the blood-brain barrier, making it a useful tool for studying the central nervous system. However, t-2-Acetyl-THP has relatively low water solubility, which can make it difficult to administer in certain experimental settings. In addition, t-2-Acetyl-THP can be toxic at high doses, which limits its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on t-2-Acetyl-THP. One area of interest is the development of new therapeutic agents based on the structure of t-2-Acetyl-THP. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of t-2-Acetyl-THP. Finally, there is a need for further studies to determine the optimal dosage and administration methods for t-2-Acetyl-THP in different experimental settings.
Synthesemethoden
The synthesis of t-2-Acetyl-THP involves the reaction of cyclohexanone with acetic anhydride in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction mechanism, resulting in the formation of a bicyclic intermediate, which is subsequently subjected to an acetylation reaction. The final product, t-2-Acetyl-THP, is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
T-2-Acetyl-THP has been extensively studied for its potential applications in scientific research. It has been reported to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In addition, t-2-Acetyl-THP has been shown to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
143392-16-9 |
|---|---|
Produktname |
(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
(1R,4R,5R)-5-acetylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H12O2/c1-5(10)8-3-7-2-6(8)4-9(7)11/h6-8H,2-4H2,1H3/t6-,7-,8+/m1/s1 |
InChI-Schlüssel |
MPIHDMDVIZMFBE-PRJMDXOYSA-N |
Isomerische SMILES |
CC(=O)[C@@H]1C[C@H]2C[C@@H]1CC2=O |
SMILES |
CC(=O)C1CC2CC1CC2=O |
Kanonische SMILES |
CC(=O)C1CC2CC1CC2=O |
Synonyme |
Bicyclo[2.2.1]heptan-2-one, 5-acetyl-, endo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



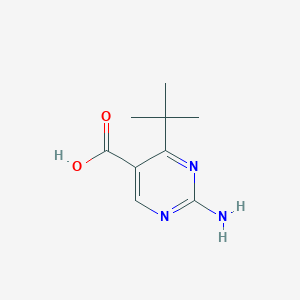
![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
